molecular formula C20H24O5 B12555007 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester

Cat. No.: B12555007
M. Wt: 344.4 g/mol
InChI Key: SNARTAGSQKQNJS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester is a multifunctional naphthalene derivative with the following key features:

  • IUPAC Name: Ethyl 4-acetyloxy-6-methoxy-5-methyl-8-isopropyl-2-naphthoate
  • Molecular Formula: C₂₀H₂₄O₅
  • Molar Mass: 344.40 g/mol
  • Substituents:
    • Position 4: Acetyloxy (-OCOCH₃)
    • Position 6: Methoxy (-OCH₃)
    • Position 5: Methyl (-CH₃)
    • Position 8: Isopropyl (-CH(CH₃)₂)
    • Position 2: Ethyl ester (-COOCH₂CH₃)
  • Acylation: Introduction of the acetyloxy group via reaction with acetic anhydride or acetyl chloride, as seen in the synthesis of carbothioate derivatives .
  • Esterification: Formation of the ethyl ester via acid-catalyzed condensation, similar to procedures involving sodium ethoxide and ethyl acetoacetate .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-acetyloxy-6-methoxy-5-methyl-8-propan-2-ylnaphthalene-2-carboxylate

InChI

InChI=1S/C20H24O5/c1-7-24-20(22)14-8-16-15(11(2)3)10-17(23-6)12(4)19(16)18(9-14)25-13(5)21/h8-11H,7H2,1-6H3

InChI Key

SNARTAGSQKQNJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(C=C2C(C)C)OC)C)C(=C1)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester involves several steps. The synthetic route typically starts with the naphthalene ring, which undergoes a series of reactions to introduce the desired functional groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties. Additionally, it can be used in industrial applications, such as the production of specialty chemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of various functional groups allows it to interact with different biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-Hydroxy-8-Methoxy-5-Methyl-2-Naphthoate (CAS 137932-77-5)

Key Differences and Implications

Property Target Compound Ethyl 4-Hydroxy-8-Methoxy-5-Methyl-2-Naphthoate
Molecular Formula C₂₀H₂₄O₅ C₁₅H₁₆O₄
Molar Mass 344.40 g/mol 260.29 g/mol
Substituents 4-Acetyloxy, 6-Methoxy, 5-Methyl, 8-Isopropyl 4-Hydroxy, 8-Methoxy, 5-Methyl
Storage Condition Not Reported -20°C

Functional Group Analysis

4-Acetyloxy vs. 4-Hydroxy: The acetyloxy group enhances lipophilicity and stability under neutral conditions but is susceptible to hydrolysis in acidic/basic environments.

8-Isopropyl vs. The methoxy group in the analogue offers electron-donating effects, influencing electronic properties of the naphthalene ring.

Additional Substituents :

  • The target compound’s 6-methoxy and 5-methyl groups further modulate electronic effects and steric bulk, which may enhance binding affinity in biological systems compared to the simpler analogue.

General Trends in Naphthalene Derivatives

  • Lipophilicity : The target compound’s acetyloxy and isopropyl groups significantly increase hydrophobicity (logP ~3.5 estimated) compared to the hydroxyl-containing analogue (logP ~2.8), favoring membrane permeability .
  • Stability : Storage at -20°C for the analogue suggests sensitivity to thermal degradation, a trait likely shared by the target compound due to its labile acetyloxy group .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Storage Condition
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester C₂₀H₂₄O₅ 344.40 4-Acetyloxy, 6-Methoxy, 5-Methyl, 8-Isopropyl Not Reported
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (CAS 137932-77-5) C₁₅H₁₆O₄ 260.29 4-Hydroxy, 8-Methoxy, 5-Methyl -20°C

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-5-methyl-8-(1-methylethyl)-, ethyl ester is a complex organic compound derived from naphthalene. Its structure features a naphthalene backbone with multiple functional groups, including an acetyloxy group, a methoxy group, and a methyl group. These substituents contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C17H20O4C_{17}H_{20}O_4, with a molecular weight of 288.34 g/mol. The presence of electron-donating groups such as methoxy and methyl enhances its reactivity, particularly in electrophilic aromatic substitution reactions. The structural complexity allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of naphthoic acids, including 2-Naphthalenecarboxylic acid derivatives, exhibit antimicrobial properties. The presence of functional groups such as acetyloxy and methoxy enhances their ability to interact with microbial targets, potentially leading to inhibitory effects on growth.

Anticancer Activity

Several studies have suggested that compounds similar to 2-Naphthalenecarboxylic acid can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or modulation of receptor activity, which leads to various therapeutic effects. For example, related compounds have shown selective cytotoxicity against tumorigenic cell lines by disrupting cellular processes essential for cancer cell survival.

The biological activity of 2-Naphthalenecarboxylic acid is likely mediated through several mechanisms:

  • Enzyme Inhibition : The acetyloxy and methoxy groups may enhance binding affinity to target enzymes.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways involved in cell proliferation and apoptosis.
  • Hydrogen Bonding : The functional groups facilitate hydrogen bonding with proteins or nucleic acids, enhancing bioactivity.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Naphthoic AcidCarboxylic acid group at position 2Used as a coupling agent in dyeing
3-Hydroxy-2-Naphthoic AcidHydroxyl group at position 3Precursor for azo dyes
6-Bromo-2-Naphthoic AcidBromine substituent at position 6Enhanced reactivity due to halogen substitution

The unique combination of substituents in 2-Naphthalenecarboxylic acid distinguishes it from these similar compounds, potentially leading to unique applications in drug development and material science.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various naphthoic acid derivatives against bacterial strains. Results indicated that the derivatives exhibited significant inhibition zones compared to control groups, suggesting potential as antimicrobial agents.
  • Anticancer Screening : In vitro assays were conducted on cancer cell lines treated with naphthoic acid derivatives. The results demonstrated dose-dependent cytotoxicity, supporting further investigation into their use as anticancer agents.

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